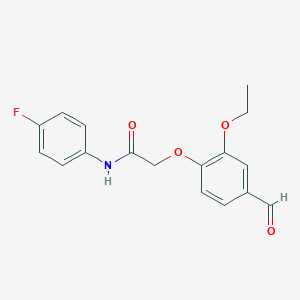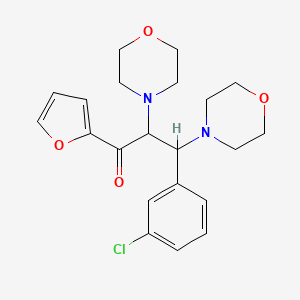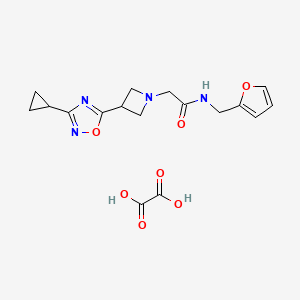
1-(3-Chloropyridin-2-yl)butan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloropyridin-2-yl)butan-1-one is an organic compound with the molecular formula C9H10ClNO and a molecular weight of 183.64 g/mol It is characterized by the presence of a chloropyridine ring attached to a butanone moiety
準備方法
The synthesis of 1-(3-Chloropyridin-2-yl)butan-1-one can be achieved through several routes. One common method involves the reaction of 3-chloropyridine with butanone in the presence of a base, such as sodium hydroxide, under reflux conditions . Another approach includes the use of 3-chloro-2-hydrazinopyridine as a starting material, which reacts with dimethyl butynedioate or diethyl butynedioate under alkaline conditions to form the desired product . Industrial production methods often focus on optimizing reaction conditions to increase yield and reduce costs, making the process more suitable for large-scale manufacturing.
化学反応の分析
1-(3-Chloropyridin-2-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding alcohol.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions employed.
科学的研究の応用
1-(3-Chloropyridin-2-yl)butan-1-one has a wide range of scientific research applications:
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of 1-(3-Chloropyridin-2-yl)butan-1-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
1-(3-Chloropyridin-2-yl)butan-1-one can be compared with other similar compounds, such as:
1-(3-Bromopyridin-2-yl)butan-1-one: Similar in structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
1-(3-Fluoropyridin-2-yl)butan-1-one: Contains a fluorine atom, which can significantly alter its chemical properties and biological activities.
1-(3-Methylpyridin-2-yl)butan-1-one:
The uniqueness of this compound lies in its specific reactivity and the range of applications it offers, making it a valuable compound in various fields of research and industry.
特性
IUPAC Name |
1-(3-chloropyridin-2-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c1-2-4-8(12)9-7(10)5-3-6-11-9/h3,5-6H,2,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HERPPZJKEDPSDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C(C=CC=N1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,5S,6R)-2,2-Difluorobicyclo[3.1.0]hexan-6-amine;hydrochloride](/img/structure/B2730890.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(3-chloroanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enyl-4a,5,6,7,8,8a-hexahydroquinazoline-7-carboxamide](/img/structure/B2730892.png)
![N,3-bis(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/new.no-structure.jpg)
![2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2730897.png)
![4-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2730898.png)




![4-fluoro-2-methyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B2730905.png)
amine hydrochloride](/img/structure/B2730906.png)
![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(dimethylamino)benzamide](/img/structure/B2730909.png)
![N-(4-fluoro-2-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2730910.png)
